Cas no 125225-28-7 (Ipconazole)

イプロコナゾール(Ipconazole)は、広範囲の植物病原菌に対して高い防除効果を示す殺菌剤です。主に稲や野菜、果樹などの病害管理に用いられ、特にいもち病やうどんこ病に対して優れた効果を発揮します。その作用機序は、真菌のエルゴステロール生合成を阻害することで、細胞膜の形成を妨げます。低用量でも高い効果が持続し、耐性菌の発生リスクが低いことが特徴です。また、植物体内への浸透移行性に優れ、降雨後でも安定した効果を維持します。環境負荷が比較的少ないことも利点の一つです。

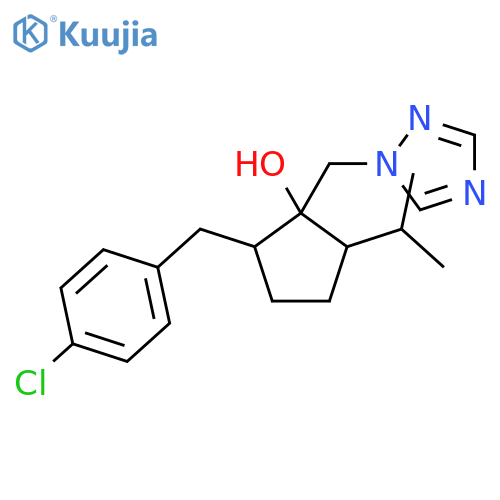

Ipconazole structure

Ipconazole 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol,2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-

- 2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

- IPCONAZOLE

- Ipconazole Solution

- (1Ξ,2Ξ,5Ξ)-2-[(4-chlorophenyl)methyl]-5-(propan-2-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

- 1RS,2SR,5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol

- 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol

- knf-317

- Ipconazole [iso]

- IPCONAZOLE STANDARD

- ipconazole (bsi, pa e-iso)

- 2-((4-Chlorophenyl)methyl)-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol

- Cyclopentanol, 2-((4-chlorophenyl)methyl)-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-

- SCHEMBL21696

- 2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol

- Rancona

- CS-0443246

- CHEMBL3185422

- DTXSID7034674

- 1-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorobenzyl)-5-isopropylcyclopentan-1-ol

- 125225-28-7

- Q17153868

- DTXCID5014674

- Tox21_302497

- FC61260G4Q

- CHEBI:81770

- CAS-125225-28-7

- C18471

- UNII-FC61260G4Q

- NS00002872

- NCGC00256739-01

- IPCONAZOLE [MI]

- Cyclopentanol, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-

- Ipconazole

-

- インチ: InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3

- InChIKey: QTYCMDBMOLSEAM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(CC2CCC(C(C)C)C2(O)CN2C=NC=N2)C=C1

計算された属性

- せいみつぶんしりょう: 333.16100

- どういたいしつりょう: 333.161

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.9

- 疎水性パラメータ計算基準値(XlogP): 4.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: この製品は混合スピン製品であり、無色結晶である

- 密度みつど: 1.24

- ゆうかいてん: 86~92℃

- ふってん: 486°Cat760mmHg

- フラッシュポイント: 247.7°C

- 屈折率: 1.617

- PSA: 50.94000

- LogP: 3.58750

Ipconazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I739440-5mg |

Ipconazole |

125225-28-7 | 5mg |

$184.00 | 2023-05-18 | ||

| TRC | I739440-250mg |

Ipconazole |

125225-28-7 | 250mg |

$ 4500.00 | 2023-09-07 | ||

| TRC | I739440-50mg |

Ipconazole |

125225-28-7 | 50mg |

$1441.00 | 2023-05-18 | ||

| TRC | I739440-10mg |

Ipconazole |

125225-28-7 | 10mg |

$345.00 | 2023-05-18 | ||

| Biosynth | FI176352-0.05 g |

Ipconazole |

125225-28-7 | 0.05 g |

3 weeks | 2023-01-04 | ||

| Biosynth | FI176352-0.025 g |

Ipconazole |

125225-28-7 | 0.025 g |

3 weeks | 2023-01-04 | ||

| A2B Chem LLC | AE34239-20mg |

IPCONAZOLE |

125225-28-7 | 20mg |

$429.00 | 2024-04-20 | ||

| TRC | I739440-25mg |

Ipconazole |

125225-28-7 | 25mg |

$764.00 | 2023-05-18 | ||

| Biosynth | FI176352-0.005 g |

Ipconazole |

125225-28-7 | 0.005 g |

3 weeks | 2023-01-04 | ||

| Biosynth | FI176352-0.002 g |

Ipconazole |

125225-28-7 | 0.002 g |

3 weeks | 2023-01-04 |

Ipconazole 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

125225-28-7 (Ipconazole) 関連製品

- 61549-49-3(9-Decenenitrile)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:125225-28-7)IPCONAZOLE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:125225-28-7)Ipconazole

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ